molecular formula C19H21NO5S B184800 (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 158654-83-2

(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B184800
CAS No.: 158654-83-2
M. Wt: 375.4 g/mol
InChI Key: SMCDOKNEALHLNF-KRWDZBQOSA-N
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Description

(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 158654-83-2) is a chiral pyrrolidine derivative featuring a toluenesulfonyloxy (tosyloxy) group at the 3-position and a benzyl ester at the 1-carboxylic acid position. Its molecular formula is C₁₉H₂₁NO₅S, with a molecular weight of 375.4 g/mol . The compound is synthesized through a multi-step process:

Pyrrolidine ring formation: Cyclization of a 1,4-diamine precursor.

Tosylation: Reaction with toluene-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyloxy group.

Esterification: Benzyl alcohol is used to form the benzyl ester under acidic conditions, achieving yields of 72–85% .

The stereochemistry at the 3-position (S-configuration) and the presence of the sulfonyloxy group make it a versatile intermediate in drug synthesis, particularly for pharmaceuticals targeting cardiovascular diseases and cancer .

Properties

IUPAC Name

benzyl (3S)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCDOKNEALHLNF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569924
Record name Benzyl (3S)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-83-2
Record name Phenylmethyl (3S)-3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158654-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3S)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine.

    Introduction of the Toluene-4-sulfonyloxy Group: This step involves the reaction of the pyrrolidine derivative with toluene-4-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyloxy group.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst, such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The sulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution could result in various sulfonamide derivatives.

Scientific Research Applications

Inhibition of Endothelin-Converting Enzyme (ECE)

One of the primary applications of this compound is as an inhibitor of endothelin-converting enzyme (ECE). ECE plays a crucial role in the conversion of big endothelins to their active forms, which are involved in various pathological conditions such as hypertension, heart failure, and renal diseases. The inhibition of ECE can lead to:

  • Vasodilation : Reducing blood pressure and alleviating conditions associated with high blood pressure.
  • Cerebroprotective Effects : Potential use in treating conditions like cerebral ischemia and subarachnoid hemorrhage .

Treatment of Cardiovascular Disorders

Due to its role in inhibiting metalloproteases, including zinc hydrolases, this compound has been investigated for its therapeutic potential in treating:

  • Congestive Heart Failure
  • Arrhythmias
  • Pulmonary Hypertension

These applications stem from its ability to modulate vascular tone and improve cardiac function by reducing endothelin levels .

Intermediate in Organic Synthesis

(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester serves as a valuable synthetic intermediate in the preparation of various pyrrolidine derivatives. These derivatives are important in the synthesis of:

  • Pharmaceuticals : Compounds that target various biological pathways.
  • Agrochemicals : Pesticides and herbicides that require specific structural motifs for activity.

The sulfonyloxy group enhances the electrophilicity of the pyrrolidine ring, facilitating further chemical transformations .

Case Study 1: ECE Inhibition

In a study published in WO2002006222A1, compounds structurally related to this compound were shown to inhibit ECE effectively. The study demonstrated that these compounds could lower endothelin levels in vivo, providing a basis for their use in treating hypertension and related cardiovascular diseases .

Case Study 2: Synthesis of Pyrrolidine Derivatives

Research has highlighted the utility of (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine derivatives in synthesizing more complex molecules. For instance, derivatives have been utilized as precursors for creating biologically active compounds with anti-cancer properties. The versatility of the pyrrolidine scaffold allows for modifications that enhance pharmacological profiles .

Mechanism of Action

The mechanism of action of (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyloxy group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Unique Aspects Reference
(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine ring, tosyloxy group, benzyl ester ECE inhibition (IC₅₀ ~10 µM), anticancer (reduces breast cancer cell viability at >10 µM), neuroprotective effects Chiral center (S-configuration); high electrophilicity due to tosyloxy group
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester Piperidine ring (6-membered), tosyloxymethyl group Antimicrobial activity (specific targets not reported) Larger ring size alters steric effects; reduced reactivity compared to pyrrolidine analogs
(2,2-Dichloro-1-(Toluene-4-sulfonyl)-vinyl)-carbamic acid ethyl ester Dichlorovinyl group, carbamate Herbicidal activity Electrophilic dichlorovinyl moiety enhances agrochemical utility
1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester Piperidine ring, dual ester groups Enzyme inhibition (unspecified) Di-ester structure increases hydrophobicity; used in prodrug design
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethylsulfanyl group Potential for metal chelation and antioxidant activity Sulfur-containing group enables redox modulation

Key Observations:

Ring Size and Reactivity : Pyrrolidine (5-membered ring) derivatives exhibit greater ring strain and electrophilicity compared to piperidine analogs, enhancing their suitability for nucleophilic substitution reactions .

Functional Group Impact: Tosyloxy Group: Acts as a superior leaving group, facilitating Suzuki couplings or SN2 reactions in drug intermediates . Benzyl Ester: Provides stability under acidic conditions and enables deprotection via hydrogenolysis .

Biological Activity : The (S)-configured pyrrolidine derivative shows marked enzyme inhibition (e.g., endothelin-converting enzyme, ECE) and neuroprotective effects, whereas piperidine analogs are less potent in these roles .

Biological Activity

(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester, a compound characterized by its unique pyrrolidine structure and sulfonate group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C17H23NO5S
  • Molecular Weight : 355.44 g/mol
  • CAS Number : 139986-03-1

Biological Activity

The biological activity of this compound can be summarized as follows:

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes, particularly those involved in metabolic processes. For instance, it has shown potential in inhibiting proteolytic enzymes which are critical in several disease states, including cancer and cardiovascular diseases .

2. Antitumor Activity

In studies exploring the compound's efficacy against tumors, it was observed to exhibit cytotoxic effects on certain cancer cell lines. The presence of the pyrrolidine ring is hypothesized to contribute to its ability to interfere with cellular proliferation pathways .

3. Neuroprotective Effects

Preliminary findings suggest that this compound could possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from readily available pyrrolidine derivatives.
  • Sulfonation : Introduction of the toluene-4-sulfonyloxy group using tosyl chloride.
  • Esterification : Reaction with benzyl alcohol to form the final ester product.

The following table summarizes key synthesis routes:

StepReagentsConditionsYield
1PyrrolidineReflux in solvent80%
2Tosyl chlorideRoom temperature75%
3Benzyl alcoholAcidic conditions85%

Case Studies

Several case studies have investigated the pharmacological applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester, and how can yield be optimized?

  • Methodological Answer : The synthesis involves multi-step protection, coupling, and deprotection. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups (using TBSOTf and 2,6-lutidine) achieves >99% yield, while SEM-Cl esterification (with DIPEA) and subsequent TBAF-mediated deprotection yield secondary alcohols at 92% efficiency. Coupling with BOP-Cl or HATU in dichloromethane produces intermediates with >90% yield. Optimize hydrolysis conditions (e.g., MgBr₂ in nitromethane/ether) to minimize side reactions and maximize purity (72–81% yield) .

Q. Which analytical techniques are essential for characterizing intermediates and the final compound?

  • Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., sulfonate or ester stretches), ¹H/¹³C NMR for stereochemical verification (e.g., pyrrolidine ring protons), and mass spectrometry for molecular weight confirmation. Elemental analysis ensures purity (>95%). For chiral centers, chiral HPLC or polarimetry can confirm enantiomeric excess .

Q. How do protecting groups like tert-butyloxycarbonyl (Boc) and SEM influence reaction pathways?

  • Methodological Answer : Boc groups stabilize amines during acidic/basic conditions, while SEM esters protect carboxylic acids and are cleaved selectively with TBAF. These groups prevent undesired side reactions (e.g., intramolecular cyclization) during coupling steps. SEM removal under mild conditions (e.g., MgBr₂) preserves acid-sensitive functionalities .

Advanced Research Questions

Q. What strategies resolve diastereomeric or epimeric impurities during synthesis?

  • Methodological Answer : Epimerization can occur during acidic/basic hydrolysis or coupling. Use chiral auxiliaries (e.g., (S)-proline derivatives) to enforce stereochemical control. For separation, employ preparative HPLC with chiral columns (e.g., amylose-based) or fractional crystallization. Adjust chromatographic conditions (e.g., mobile phase polarity) to resolve co-eluting epimers .

Q. How do coupling reagents (e.g., BOP-Cl vs. HATU) affect amidation/esterification efficiency?

  • Methodological Answer : BOP-Cl activates carboxylates via phosphonium intermediates, suitable for sterically hindered substrates (yields >90%). HATU, a uronium-based reagent, offers superior activation for less reactive acids (e.g., arylboronics) with DIPEA as a base, achieving 78–85% yields. Compare reaction kinetics and byproduct formation (e.g., hexafluorophosphate salts) to select optimal conditions .

Q. What mechanistic insights explain competing sulfonylation vs. elimination during toluenesulfonyl chloride reactions?

  • Methodological Answer : Sulfonylation of hydroxyl groups competes with β-elimination under basic conditions. Control temperature (<0°C) and use non-nucleophilic bases (e.g., 2,6-lutidine) to favor sulfonate ester formation. Solvent polarity (e.g., dichloromethane vs. THF) modulates reaction rates—low polarity reduces elimination. Monitor via TLC (Rf shift) or in situ IR .

Q. How can stability studies under varying pH and temperature inform storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Acidic conditions : 0.1 M HCl at 40°C for 24h.
  • Basic conditions : 0.1 M NaOH at 40°C for 24h.
  • Thermal stress : 60°C for 72h.
    Analyze degradation products via LC-MS. The compound is likely stable in anhydrous, inert atmospheres (argon) at –20°C, as tert-butyl esters and sulfonates are prone to hydrolysis under humidity .

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